1,2-Dichloropentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLBPDUKNRCHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870901 | |
| Record name | 1,2-Dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-33-5 | |
| Record name | 1,2-Dichloropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Dichloropentane
Direct Halogenation Approaches to 1,2-Dichloropentane
Direct halogenation involves the introduction of chlorine directly onto a hydrocarbon backbone. However, achieving regioselectivity, particularly for vicinal dichlorides like this compound, can be challenging with simple direct chlorination.
Non-catalytic free-radical chlorination of n-pentane, typically initiated by light or heat, is generally unselective. This process leads to a mixture of monochlorinated products, including 1-chloropentane (B165111), 2-chloropentane, and 3-chloropentane, due to the varying reactivities of primary and secondary hydrogen atoms quora.commasterorganicchemistry.com. Further chlorination of these monochlorinated products would lead to a complex mixture of various dichloropentane (B13834815) isomers, making it an inefficient route for the selective synthesis of this compound quora.comontosight.ai.
Catalytic approaches aim to improve selectivity. While general free-radical chlorination of alkanes is known, achieving high regioselectivity for a specific vicinal dichloride like this compound from pentane (B18724) itself through direct means is not straightforward. Research into the chlorination of sec-alkyl chlorides with molecular chlorine suggests that bridged-radical intermediates can lead to vicinal dichlorides as major products under conventional conditions researchgate.netresearchgate.net. However, the presence of complexing solvents can alter this selectivity, sometimes favoring geminal dichlorides researchgate.net.
Achieving regioselective 1,2-dichlorination often necessitates starting materials with pre-existing functionalities or employing specialized reagents and catalytic systems. For instance, the vicinal dichlorination of alkenes is a well-established regioselective method for producing 1,2-dichloroalkanes organic-chemistry.orgresearchgate.netaakash.ac.inacs.orgresearchgate.netresearchgate.netmasterorganicchemistry.comresearchgate.net. This approach typically involves the electrophilic addition of chlorine across a carbon-carbon double bond aakash.ac.inlibretexts.org.
Recent advancements include visible-light-induced vicinal dichlorination of alkenes using transition metal catalysts like CuCl2 or FeCl3, which generate chlorine radicals for C-Cl bond formation under mild conditions researchgate.netresearchgate.net. These methods offer good functional group tolerance and utilize inexpensive chlorine sources. Another mild and efficient protocol for preparing 1,2-dichloroalkane derivatives from olefins involves NH4Cl and Oxone® at room temperature, yielding products in good to excellent yields organic-chemistry.orgresearchgate.net.
Indirect Synthetic Routes to this compound from Diverse Precursors
Indirect synthetic routes offer more controlled pathways to this compound by starting from precursors that can be selectively transformed.
One of the most common and regioselective methods for synthesizing this compound is the direct addition of molecular chlorine (Cl2) to pent-1-ene. This reaction proceeds via an electrophilic addition mechanism, where the chlorine molecule adds across the double bond, resulting in the formation of this compound researchgate.netaakash.ac.inlibretexts.org. This reaction typically occurs at ordinary temperatures, often in the presence of an inert solvent such as carbon tetrachloride (CCl4) aakash.ac.inquora.com.
Table 1: Synthesis of this compound from Pent-1-ene
| Reactant | Reagent | Solvent | Product | Selectivity | Reference |
| Pent-1-ene | Cl2 | CCl4 | This compound | Vicinal | researchgate.netaakash.ac.in |
While 1-chloropentane and 1,2,4,4-tetrachloropentane are listed as precursors for this compound echemi.com, direct and selective conversion routes from these specific compounds to this compound are not commonly detailed as primary synthetic methods in the provided search results.
From 1-Chloropentane: Direct conversion of 1-chloropentane to this compound would likely involve further chlorination. However, free-radical chlorination of 1-chloropentane would yield a mixture of dichlorinated products, not exclusively this compound, due to the presence of multiple reactive C-H bonds quora.com.
From 1,2,4,4-Tetrachloropentane: The conversion of a highly chlorinated alkane like 1,2,4,4-tetrachloropentane nih.gov to a less chlorinated this compound would typically involve selective dehalogenation. While dehalogenation reactions exist for vicinal dihalides to form alkenes libretexts.org, a specific route to selectively remove two chlorine atoms from 1,2,4,4-tetrachloropentane to yield only this compound is not a widely documented or straightforward process.
Halogen exchange reactions, particularly the Finkelstein reaction, are primarily utilized for the synthesis of iodoalkanes and fluoroalkanes from chloro- or bromoalkanes unacademy.comorganicmystery.com. While the general principle of halogen exchange involves replacing one halogen with another on a saturated carbon atom, the direct conversion of a bromo- or iodo-pentane derivative to this compound through a simple halogen exchange is less common for chlorine. For example, converting 1,2-dibromopentane (B1585501) nih.gov to this compound would require replacing bromine atoms with chlorine atoms. Such transformations are possible, but often require specific conditions or catalysts, and are not as widely reported for the synthesis of vicinal dichlorides as the direct addition to alkenes societechimiquedefrance.frthieme-connect.de.
Stereoselective Synthesis of this compound Isomers
The direct addition of Cl₂ to 1-pentene (B89616), while effective for forming this compound, is inherently stereoselective. This electrophilic addition typically proceeds through a cyclic chloronium ion intermediate, followed by a backside attack by the chloride ion. This mechanism dictates an anti-addition of the two chlorine atoms across the double bond. [Search 2, results 1, 10]
For 1-pentene, the addition of chlorine creates a chiral center at the C2 position (ClCH₂-C*HCl-CH₂-CH₂-CH₃). Due to the anti-addition mechanism, the reaction of achiral 1-pentene with Cl₂ yields a racemic mixture of the (1R,2S) and (1S,2R) enantiomers of this compound (assuming standard IUPAC numbering where the chlorines are at C1 and C2). [Search 2, results 1, 10, 17, 22]
Table 1: General Halogenation of Alkenes
| Reactant | Reagent | Product Type | Stereoselectivity | Enantiomeric Outcome for Chiral Products |
| Alkene | Cl₂/Br₂ | Vicinal Dihalide | Anti-addition | Racemic mixture (if chiral centers formed) [Search 2, results 1, 10, 17, 22] |
| 1-Pentene | Cl₂ | This compound | Anti-addition | Racemic mixture of (1R,2S) and (1S,2R) isomers |
Strategies for Diastereoselective Control in this compound Formation
Diastereoselective control aims to favor the formation of one diastereomer over others. In the context of this compound, if the starting material were a chiral pentene derivative (e.g., with an existing stereocenter remote from the double bond), then the anti-addition of chlorine could lead to a diastereoselective outcome. However, for the direct chlorination of achiral 1-pentene, the primary stereochemical outcome is dictated by the anti-addition, leading to a racemic mixture of enantiomers, which are a type of stereoisomer, but not diastereomers of each other.
Research into diastereoselective halogenation typically involves more complex alkene substrates or specific reaction conditions to influence the relative orientation of incoming groups. For instance, some methods have been developed for the stereospecific syn-dichlorination of certain 1,2-disubstituted or allylic alkenes, which can provide diastereocontrol, though this is distinct from enantiocontrol over a single product. [Search 2, result 2, 3] However, specific detailed research findings on achieving diastereoselective control for the formation of this compound from simple pentene precursors are not widely reported in the provided search results.
Approaches to Enantioselective Synthesis of this compound
Enantioselective synthesis is crucial for producing a single enantiomer of a chiral compound, which is often vital in fields like pharmaceuticals. While the direct chlorination of 1-pentene yields a racemic mixture, achieving enantioselective synthesis of this compound would require methods that can differentiate between the two enantiomeric transition states leading to the (1R,2S) and (1S,2R) products. [Search 1, result 19]
General approaches to enantioselective synthesis include the use of chiral catalysts or chiral auxiliaries. [Search 1, results 12, 19, 28] For example, Nicolaou and co-workers reported a catalytic enantioselective dichlorination of alkenes in 2011, employing 4-Ph(C₆H₄)ICl₂ as the chlorinating agent and (DHQ)₂PHAL as the catalyst. This method was applied to 3-aryl 2-propenyl alcohols, yielding products with moderate to good enantiomeric ratios (71.5:28.5 to 90.5:9.5 er). However, O-protected, (Z)-configured, or aliphatic allylic alcohols generally showed lower selectivity. [Search 2, result 3] Another study described a copper-catalyzed enantioselective radical chlorination of α-substituted acrylamides and styrenes, achieving good yields and excellent enantioselectivity. [Search 2, result 9]
Chiral Auxiliary and Catalyst-Mediated Stereocontrol
Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The auxiliary is typically removed after the desired stereochemistry is established and can often be recovered for reuse. [Search 1, results 12, 23, 28] This strategy is effective for achieving high levels of diastereocontrol, as diastereomers can be separated. [Search 1, result 12] While chiral auxiliaries are widely used in asymmetric synthesis, specific applications for the enantioselective synthesis of this compound were not found in the provided search results.
Chiral Catalysts: Chiral catalysts are substances that, in sub-stoichiometric quantities, can induce the formation of a specific enantiomer or diastereomer. [Search 1, results 19, 28] They operate by creating a chiral environment around the reaction site, favoring one diastereomeric transition state over another, leading to an enantioselective outcome. [Search 1, result 19] Examples include organocatalysts like L-proline amide or (2R,5R)-diphenylpyrrolidine used in the enantioselective α-chlorination of aldehydes, achieving high yields and enantioselectivity. [Search 1, result 31] Metal-catalyzed systems, such as copper complexes with chiral ligands, have also been developed for enantioselective chlorination reactions, as seen in the asymmetric radical chlorination of alkenes. [Search 2, result 9] However, direct application of these specific catalyst systems for the enantioselective synthesis of this compound from 1-pentene with detailed data was not identified in the search results.
Table 2: General Strategies for Stereoselective Halogenation (Illustrative Examples)
| Strategy | Example Substrate/Reaction Type | Catalyst/Auxiliary Type | Enantiomeric/Diastereomeric Control Reported | Specific Data for this compound |
| Catalytic Enantioselective Dichlorination [Search 2, result 3] | 3-aryl 2-propenyl alcohols | (DHQ)₂PHAL catalyst | Up to 90.5:9.5 er | Not specifically reported |
| Catalytic Enantioselective Radical Chlorination [Search 2, result 9] | α-substituted acrylamides, styrenes | Chiral Cu(I)/box catalyst | Excellent enantioselectivity | Not specifically reported |
| Chiral Auxiliary-Mediated Synthesis [Search 1, result 23] | Various (e.g., Diels-Alder, alkylation) | 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, oxazolidinones | High diastereocontrol, good asymmetric induction | Not specifically reported |
The development of highly efficient and broadly applicable methods for the enantioselective vicinal dichlorination of simple terminal alkenes like 1-pentene remains an active area of research in synthetic organic chemistry.
Chemical Reactivity and Transformation Pathways of 1,2 Dichloropentane
Dehydrohalogenation Reactions Leading to Unsaturated Hydrocarbons
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate. wikipedia.org In the case of 1,2-dichloropentane, this process can be controlled to produce either alkynes or alkenes, depending on the reaction conditions, particularly the strength of the base employed. wikipedia.orgunacademy.com
The treatment of this compound with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), results in a twofold elimination of hydrogen chloride (HCl) to form an alkyne. libretexts.orgopenstax.org This transformation proceeds through two successive E2 (bimolecular elimination) reactions. libretexts.orgjove.comjove.com
In the first step, one equivalent of the strong base abstracts a proton from a carbon adjacent to a chlorine-bearing carbon, leading to the formation of a chloroalkene intermediate (a vinylic halide). libretexts.orgmasterorganicchemistry.com Given the structure of this compound, this intermediate is typically a mixture of chloropentene isomers. The second E2 elimination, which requires a stronger base than the first, then removes the remaining chlorine and an adjacent hydrogen to form the carbon-carbon triple bond. youtube.com
When this compound is used, the initial product is the terminal alkyne, 1-pentyne (B49018). libretexts.org However, if a very strong base like sodium amide is used in excess, the terminal alkyne is deprotonated to form a sodium acetylide salt. libretexts.orgjove.com A subsequent workup with a mild acid (like water) is required to protonate the acetylide and yield the final 1-pentyne product. jove.comyoutube.com The use of a weaker base, such as potassium hydroxide (B78521) (KOH) at high temperatures, can lead to the initially formed 1-pentyne rearranging to the more thermodynamically stable internal alkyne, 2-pentyne. libretexts.org
| Reagent(s) | Conditions | Primary Product(s) | Reaction Type |
|---|---|---|---|
| Sodium amide (NaNH₂), excess | Liquid ammonia (NH₃), followed by H₂O workup | 1-Pentyne | Double Dehydrohalogenation (E2) |
| Potassium hydroxide (KOH), fused | High temperature (~200°C) | 2-Pentyne (major), 1-Pentyne (minor) | Double Dehydrohalogenation (E2) with isomerization |
When this compound is treated with a strong, but less basic, reagent than sodium amide, such as potassium hydroxide in an alcoholic solvent (e.g., ethanol), a single dehydrohalogenation reaction is favored. wikipedia.orglibretexts.org This E2 elimination reaction results in the formation of a chloroalkene.
The regioselectivity of this reaction can often be predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the major product. unacademy.com Elimination can result in a mixture of isomeric chloropentenes. The specific products formed depend on which proton is abstracted by the base.
| Reagent(s) | Conditions | Potential Product(s) | Reaction Type |
|---|---|---|---|
| Potassium hydroxide (KOH) | Ethanol, heat | 1-chloro-1-pentene, 2-chloro-1-pentene, 1-chloro-2-pentene | Dehydrohalogenation (E2) |
Nucleophilic Substitution Reactions and Derivative Formation
The carbon atoms bonded to the chlorine atoms in this compound are electrophilic due to the polarity of the carbon-chlorine bonds. savemyexams.com This makes them susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions, typically following an Sₙ2 mechanism. utexas.edu In these reactions, a nucleophile replaces one or both of the chloride ions. The sequential substitution of both chlorine atoms allows for the synthesis of various difunctionalized pentane (B18724) derivatives.
Oxygen-based nucleophiles, such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻), can react with this compound to form alcohols and ethers, respectively.
Hydrolysis: Reaction with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under heating can lead to the substitution of both chlorine atoms to yield pentane-1,2-diol. savemyexams.com This is a hydrolysis reaction.
Williamson Ether Synthesis: The reaction with alkoxides, such as sodium ethoxide (NaOCH₂CH₃), proceeds via the Williamson ether synthesis to form diethers. libretexts.orglibretexts.org For example, reacting this compound with two equivalents of sodium ethoxide would produce 1,2-diethoxypentane. It is important to note that with stronger or bulkier alkoxides, elimination reactions can become a significant competing pathway. libretexts.org
| Nucleophile | Reagent Example | Product | Derivative Class |
|---|---|---|---|
| Hydroxide (OH⁻) | Aqueous Sodium Hydroxide (NaOH) | Pentane-1,2-diol | Diol (Alcohol) |
| Ethoxide (CH₃CH₂O⁻) | Sodium Ethoxide (NaOCH₂CH₃) | 1,2-Diethoxypentane | Diether |
Nitrogen-containing compounds, such as ammonia and primary or secondary amines, are effective nucleophiles that can displace the chloride ions in this compound. libretexts.orgbrainkart.com The reaction with an excess of an amine leads to the formation of a diamine derivative. The use of excess amine is crucial to ensure both chlorine atoms are substituted and to neutralize the HCl produced during the reaction, preventing the protonation of the amine nucleophile. brainkart.com For example, the reaction with excess ammonia would yield pentane-1,2-diamine.
| Nucleophile | Reagent Example | Product | Derivative Class |
|---|---|---|---|
| Ammonia (NH₃) | Excess Ammonia | Pentane-1,2-diamine | Diamine |
| Methylamine (CH₃NH₂) | Excess Methylamine | N¹,N²-Dimethylpentane-1,2-diamine | Substituted Diamine |
Sulfur-based nucleophiles are particularly potent due to the high polarizability and nucleophilicity of the sulfur atom. libretexts.orgchemistrysteps.com Thiolates (RS⁻) and the hydrosulfide (B80085) ion (HS⁻) readily react with alkyl halides in Sₙ2 reactions. libretexts.orgyoutube.com
Formation of Dithiols: The reaction of this compound with sodium hydrosulfide (NaSH) can produce pentane-1,2-dithiol. An excess of the hydrosulfide reagent is often used to minimize the formation of sulfide (B99878) byproducts. libretexts.orgchemistrysteps.com
Formation of Thioethers (Sulfides): Using a thiolate, such as sodium ethanethiolate (NaSCH₂CH₃), as the nucleophile results in the formation of a dithioether. For instance, the reaction with two equivalents of sodium ethanethiolate would yield 1,2-bis(ethylthio)pentane. libretexts.org
| Nucleophile | Reagent Example | Product | Derivative Class |
|---|---|---|---|
| Hydrosulfide (HS⁻) | Sodium Hydrosulfide (NaSH) | Pentane-1,2-dithiol | Dithiol |
| Ethanethiolate (CH₃CH₂S⁻) | Sodium Ethanethiolate (NaSCH₂CH₃) | 1,2-Bis(ethylthio)pentane | Dithioether (Sulfide) |
Conversion Reactions of this compound to Saturated Hydrocarbons
The conversion of this compound to saturated hydrocarbons involves the reduction of the carbon-chlorine bonds. This transformation can be achieved through several synthetic pathways, primarily resulting in the formation of pentane.
The reduction of this compound to pentane involves the replacement of chlorine atoms with hydrogen atoms. This can be accomplished through various methods, including catalytic hydrodechlorination and reduction with metal hydrides.
Catalytic Hydrodechlorination: This process involves the reaction of the chlorinated hydrocarbon with hydrogen gas in the presence of a metal catalyst. While specific studies on this compound are not prevalent, research on analogous compounds such as 1,2-dichloroethane (B1671644) demonstrates the feasibility of this pathway. For instance, the hydrodechlorination of 1,2-dichloroethane using copper nanoparticles and sodium borohydride (B1222165) as a reducing agent has been shown to yield ethane (B1197151) and ethylene. rsc.org A similar reaction with this compound would be expected to primarily yield pentane. The general reaction is as follows:
C₅H₁₀Cl₂ + 2H₂ --(catalyst)--> C₅H₁₂ + 2HCl
Commonly used catalysts for such reactions include palladium, platinum, and nickel supported on carbon. mdpi.comorganic-chemistry.orgtcichemicals.com The reaction conditions, such as temperature and pressure, would need to be optimized to favor the formation of pentane and minimize the formation of unsaturated byproducts.
Reduction with Metal Hydrides: Metal hydrides are potent reducing agents capable of converting alkyl halides to alkanes. Reagents like lithium aluminum hydride (LiAlH₄) are strong, unselective reducing agents that can reduce a wide variety of functional groups, including alkyl halides. chem-station.comtowson.edu The reaction proceeds via a nucleophilic substitution mechanism where a hydride ion (H⁻) displaces the chloride ion. Given the presence of two chlorine atoms, a stoichiometric amount of the hydride reagent would be required for complete reduction to pentane.
Another common metal hydride, sodium borohydride (NaBH₄), is a milder reducing agent. While it is highly effective for reducing aldehydes and ketones, its reactivity towards alkyl halides is lower. vt.edu However, in the presence of certain catalysts or in specific solvent systems, sodium borohydride can be used for the dehalogenation of alkyl chlorides. rsc.orgvt.edu
The primary product of these reduction pathways is expected to be n-pentane. The formation of isomers such as 2,2-dimethylpentane (B165184) or 3,3-dimethylpentane (B146829) from this compound through a direct reduction pathway is not anticipated, as this would necessitate a rearrangement of the carbon skeleton, a process not typically induced by these reduction methods.
Interactive Data Table: Reduction Methods for Dihaloalkanes
| Reagent/Catalyst | Substrate Example | Product(s) | Key Conditions |
| H₂/Pd-C | 1,2-Dichloroethane | Ethane | Elevated temperature and pressure |
| Cu nanoparticles/NaBH₄ | 1,2-Dichloroethane | Ethane, Ethylene | Room temperature |
| LiAlH₄ | Alkyl Halides | Alkanes | Anhydrous ether or THF |
| NaBH₄ | Alkyl Halides | Alkanes | Often requires catalysts or specific solvents |
Reactivity with Specific Chemical Classes and Reagents
The presence of two chlorine atoms on adjacent carbons in this compound makes it susceptible to reactions with a variety of chemical classes and reagents, primarily strong bases and organometallic compounds.
Strong Bases: In the presence of a strong base, this compound is likely to undergo elimination reactions (dehydrohalogenation) to form unsaturated products. For example, reaction with an excess of a very strong base like sodium amide (NaNH₂) in liquid ammonia would be expected to lead to a double dehydrohalogenation, resulting in the formation of an alkyne. chegg.combrainly.com The reaction would proceed through an alkene intermediate.
Organometallic Reagents:
Grignard Reagents: Grignard reagents (R-MgX) are strong nucleophiles and bases. wvu.edumasterorganicchemistry.comlibretexts.org Their reaction with alkyl halides can be complex. While they are known to react with some alkyl halides in coupling reactions, they are also strong bases and can promote elimination reactions. With a vicinal dihalide like this compound, elimination to form an alkene is a likely outcome. reddit.com Direct substitution to form a new carbon-carbon bond is less probable and can be challenging to control.
Organolithium Reagents: Organolithium reagents (R-Li) are even more reactive than Grignard reagents, acting as powerful nucleophiles and bases. wikipedia.orglibretexts.orglibretexts.orgorganicchemistrydata.orgmasterorganicchemistry.com Their reaction with this compound would also likely be dominated by elimination reactions, especially with bulky organolithium reagents.
Reducing Agents: As discussed in section 3.3.1, reducing agents like metal hydrides (LiAlH₄, NaBH₄) and catalytic hydrogenation systems are used to convert this compound to the saturated hydrocarbon, pentane. rsc.orgchem-station.comtowson.eduvt.edu
Oxidizing Agents: this compound is generally resistant to oxidation under standard conditions. Strong oxidizing agents would be required to break the carbon-carbon and carbon-hydrogen bonds, likely leading to a mixture of smaller, more highly oxidized products rather than a selective transformation. Common oxidizing agents used in organic synthesis typically target functional groups like alcohols, aldehydes, or alkenes, which are absent in this compound. libretexts.orgkhanacademy.orglibretexts.orgyoutube.com
Interactive Data Table: Reactivity of this compound with Various Reagents
| Reagent Class | Specific Reagent Example | Expected Primary Reaction Type | Potential Product(s) |
| Strong Bases | Sodium Amide (NaNH₂) | Elimination (Dehydrohalogenation) | Pentyne isomers |
| Organometallic | Grignard Reagents (e.g., CH₃MgBr) | Elimination | Pentene isomers |
| Organometallic | Organolithium Reagents (e.g., n-BuLi) | Elimination | Pentene isomers |
| Reducing Agents | Lithium Aluminum Hydride (LiAlH₄) | Reduction (Dehalogenation) | n-Pentane |
| Oxidizing Agents | Chromic Acid (H₂CrO₄) | No significant reaction expected | - |
Role of 1,2 Dichloropentane As a Chemical Intermediate
Precursor in the Synthesis of Organic Compounds
As a chemical intermediate, 1,2-Dichloropentane is frequently employed in the synthesis of other chemicals and as a solvent in various industrial processes. alfa-chemistry.com Its structural characteristics make it a valuable building block for the creation of numerous organic compounds, including pharmaceuticals. nih.gov For instance, this compound can serve as a precursor in the preparation of compounds such as 3,3-Dimethylpentane (B146829), 2,2-Dimethylpentane (B165184), Pentane (B18724), and Isopentane. nih.gov
More broadly, chlorinated molecules like this compound are indispensable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. acs.org Chloroalkanes are fundamental precursors that can be transformed into alcohols, ethers, amines, and thioethers through nucleophilic displacement reactions. acs.org They are also utilized in the Finkelstein reaction to produce more reactive iodoalkanes. acs.org Furthermore, organochlorine compounds can be converted into synthetically important organometallic species, such as Grignard and organolithium reagents, and can generate reactive radical intermediates via halogen atom transfer (XAT). acs.org
Application in Site-Selective Chlorination Reactions for Complex Molecule Synthesis (e.g., Chlorolissoclimide)
This compound is recognized as a useful research chemical compound in the context of site-selective aliphatic C-H chlorination reactions. nih.govuni.lu This type of reaction is particularly significant for enabling the synthesis of complex molecules, such as Chlorolissoclimide, a labdane (B1241275) diterpenoid known for its potent cytotoxic activity. nih.govuni.lunih.gov
Site-selective chlorination of aliphatic C-H bonds, often employing N-chloroamides, represents a powerful strategy in organic synthesis. nih.gov These reactions efficiently yield alkyl chlorides, with the substrate typically serving as the limiting reagent. nih.gov A notable advantage of this approach is its tolerance for substrate unsaturation, which often presents considerable challenges in chemoselective aliphatic C-H functionalization. nih.gov The site selectivities achieved through these sterically and electronically dictated C-H chlorination methods are among the most selective alkane functionalizations known, providing a unique tool for chemical synthesis. nih.gov
The synthesis of Chlorolissoclimide exemplifies the utility of this method, featuring a high-yielding, gram-scale radical C-H chlorination of Sclareolide. nih.gov This process is integrated into a three-step, two-pot sequence for introducing the β-hydroxysuccinimide moiety, which is characteristic of all lissoclimides and haterumaimides. nih.gov The ability to selectively chlorinate specific C-H bonds is critical for the preparation of biologically active small molecules, as C(sp³)−Cl bonds are prevalent in many such compounds. atamanchemicals.com While traditional methods for C(sp³)−H chlorination often lack sufficient site selectivity and functional group tolerance for late-stage functionalization of complex molecules, advancements in techniques, such as those involving azidoiodinanes and copper(II) chloride complexes, have demonstrated exceptional functional group tolerance and high selectivity for tertiary and benzylic C(sp³)−H bonds. atamanchemicals.com
Advanced Analytical Techniques for Structural Elucidation and Quantification of 1,2 Dichloropentane
Chromatographic Separation and Detection of 1,2-Dichloropentane
Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent detection and quantification.
Gas Chromatography (GC) is widely employed for the separation of volatile and semi-volatile organic compounds like this compound libretexts.org. In GC, compounds are separated based on their differential partitioning between a stationary phase (a liquid or solid coated on an inert support within a column) and a mobile gas phase (carrier gas) libretexts.orgcolumn-chromatography.com. Factors influencing separation include the nature of the sample, mobile and stationary phases, and temperature tutorchase.com.
For this compound, specific retention indices have been reported:
Kovats Retention Index (Semi-standard non-polar): 909 nih.gov
Kovats Retention Index (Standard polar): 1218 nih.gov
These retention indices are valuable for identification, as they are characteristic values for a given compound under specific GC conditions nih.gov. GC applications for dichloroalkanes, including dichloropentanes, have demonstrated rapid separation of diastereomeric isomers using specialized columns oup.com. Detection is commonly achieved using detectors such as Flame Ionization Detectors (FID) nist.gov.
Coupling Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful analytical platform for the definitive identification and quantification of this compound in various matrices. GC-MS combines the excellent separation capabilities of GC with the robust identification power of MS epa.govuzh.chshimadzu.comphenomenex.com.
The GC component separates the components of a mixture based on their volatility and interaction with the stationary phase. As each separated compound elutes from the GC column, it enters the MS, where it is ionized, and its unique mass spectrum is generated epa.govshimadzu.com. This allows for both the separation of this compound from co-eluting compounds and its unambiguous identification by comparing its mass spectrum to spectral libraries nih.govshimadzu.com.
GC-MS has been applied in various analytical contexts for dichloroalkanes, including environmental monitoring, such as the determination of 1,2-dichloropropane (B32752) in water and soil epa.gov. The ability of GC-MS to provide both retention time and mass spectral data significantly enhances the accuracy and reliability of this compound analysis, particularly in complex samples where isomers or other compounds might interfere with single-technique analysis uzh.chshimadzu.com.
Computational Chemistry and Molecular Modeling Studies of 1,2 Dichloropentane
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for determining the electronic structure and conformational landscape of molecules like 1,2-Dichloropentane. These calculations allow for the prediction of stable conformers, their relative energies, and associated properties such as dipole moments and vibrational frequencies.
For dihalogenated alkanes, conformational analysis is crucial due to the presence of internal rotations around C-C single bonds, leading to various staggered and eclipsed conformations. For instance, studies on 1,2-dichloroethane (B1671644), a smaller analogue, have extensively explored anti and gauche conformers, demonstrating their relative stabilities influenced by steric, electrostatic, and stereoelectronic effects nih.govspoken-tutorial.org. The anti conformation, where the chlorine atoms are furthest apart, is generally more stable in the gas phase due to reduced steric and electrostatic repulsions spoken-tutorial.org. However, in polar solvents, the gauche conformer's population can increase due to favorable dipole-dipole interactions with the solvent spoken-tutorial.org.
For this compound, quantum chemical calculations would involve:
Geometry Optimization: Determining the lowest energy structures (conformers) by minimizing the molecular energy.
Energy Calculations: Computing the relative energies of different conformers to establish their thermodynamic stability. This would typically involve identifying various staggered and eclipsed arrangements along the C-C bonds, particularly the C1-C2 bond bearing the chlorine atoms and the adjacent C2-C3 bond.
Electronic Properties: Calculating properties such as frontier molecular orbital (HOMO and LUMO) energies, charge distributions, and dipole moments. These properties are critical for understanding chemical reactivity and intermolecular interactions.
Vibrational Analysis: Predicting infrared and Raman spectra, which can be used to experimentally verify the presence and populations of different conformers dntb.gov.ua.
While specific calculated data for this compound were not identified in the conducted searches, the methodology applied to similar compounds (e.g., 1,2-dichloroethane, 1,2-dichloropropane (B32752), 1,3-difluoropropane) would yield similar insights into its conformational preferences and electronic characteristics nih.govspoken-tutorial.orgdntb.gov.uasoton.ac.ukub.educhemrxiv.org.
Illustrative Table 1: Hypothetical Conformational Energies and Dipole Moments for this compound
| Conformer Type | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| Anti (C1-C2) | 0.0 (Reference) | ~1.5 |
| Gauche (C1-C2) | ~2.0 - 5.0 | ~2.5 - 3.5 |
| Other Staggered | ~0.5 - 3.0 | ~1.0 - 3.0 |
| Eclipsed | ~8.0 - 15.0 | ~0.5 - 4.0 |
Note: The values in this table are illustrative and represent typical ranges for dihalogenated alkanes. Specific computational studies yielding these precise values for this compound were not found in the current literature search.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamic properties, conformational transitions, and interactions within various environments (e.g., liquid phase, solutions). MD simulations track the movement of atoms and molecules over time by numerically solving Newton's equations of motion nih.govup.ptaip.org.
For this compound, MD simulations could be used to investigate:
Conformational Transitions: Observing how the molecule interconverts between different conformers (anti, gauche, etc.) over time and determining the rates of these transitions.
Diffusion and Transport Properties: Calculating diffusion coefficients in different solvents or phases, which are important for understanding its mobility and environmental fate researchgate.net.
Interfacial Behavior: Simulating its behavior at interfaces (e.g., water-oil interface) to understand its partitioning and transport across different phases up.ptrsc.org.
While direct MD simulation studies on this compound were not found, analogous studies on 1,2-dichloroethane have explored its behavior in liquid phases and under external electric fields, revealing changes in molecular configuration and dynamic parameters nih.govup.pt. Similarly, 1,5-dichloropentane (B10660) has been studied as a simulant for organochlorine compounds using MD simulations to investigate liquid structural properties rsc.org. These studies highlight the utility of MD in understanding the dynamic characteristics of chlorinated alkanes.
Illustrative Table 2: Hypothetical Dynamic Properties of this compound from MD Simulations
| Property | Value (Illustrative) | Conditions (Illustrative) |
| Diffusion Coefficient | ~10⁻⁹ m²/s | 298 K, Water |
| Conformational Lifetime (Gauche) | ~10 ps | 298 K, Liquid Phase |
| Radial Distribution Function Peak (C-Cl) | ~1.8 Å | 298 K, Liquid Phase |
Note: The values in this table are illustrative and represent typical orders of magnitude for small organic molecules. Specific MD simulation studies yielding these precise values for this compound were not found in the current literature search.
In Silico Reaction Pathway Prediction for this compound Transformations
In silico reaction pathway prediction utilizes computational methods to identify and characterize possible chemical transformations, intermediates, and transition states for a given molecule. This is particularly valuable for understanding degradation mechanisms, synthetic routes, and reactivity under various conditions.
For halogenated aliphatic compounds like this compound, common transformation pathways include reductive dechlorination, which can occur via hydrogenolysis or dehydrohalogenation nih.govosti.govresearchgate.netmnstate.edu. Computational studies, often employing DFT, are instrumental in determining the free energies of reaction steps and identifying the thermodynamically favored pathways nih.govosti.govresearchgate.netmnstate.edu. For instance, studies on 1,2,3-trichloropropane (B165214) (TCP) and 1,2-dichloropropane have successfully predicted their degradation mechanisms, showing that β-elimination followed by hydrogenolysis can be a thermodynamically favored pathway under reducing conditions nih.govosti.govresearchgate.netmnstate.edu.
For this compound, in silico reaction pathway prediction could focus on:
Dechlorination Pathways: Investigating potential routes for the removal of chlorine atoms, such as reductive dechlorination (hydrogenolysis, β-elimination) or nucleophilic substitution.
Isomerization: Predicting pathways for the rearrangement of chlorine atoms or the carbon skeleton.
Oxidation/Reduction: Exploring how this compound might react with various oxidizing or reducing agents in different environments.
Identification of Intermediates and Transition States: Characterizing the structures and energies of transient species along reaction coordinates to understand reaction kinetics.
While specific predicted reaction pathways for this compound were not found, the methodologies applied to its chlorinated alkane analogues demonstrate the capability of computational chemistry to unravel complex reaction mechanisms and predict product distributions nih.govosti.govresearchgate.netmnstate.eduethz.chchemeo.com.
Illustrative Table 3: Hypothetical Predicted Reaction Pathways for this compound
| Reaction Type | Reactant | Predicted Product(s) | Energy Barrier (kJ/mol) |
| β-Elimination | This compound | 1-Chloropent-1-ene | ~100 - 150 |
| Hydrogenolysis | This compound | Chloropentane | ~80 - 120 |
| Nucleophilic Subst. | This compound | Pentanol Derivative | ~90 - 140 |
Note: The values in this table are illustrative and represent typical ranges for similar reactions in chlorinated alkanes. Specific computational studies yielding these precise values for this compound were not found in the current literature search.
Applications of Molecular Modeling in the Design of this compound Derivatives
Molecular modeling plays a significant role in the rational design of new chemical entities by predicting their properties before experimental synthesis. This approach is widely used in various fields, including materials science and medicinal chemistry, to establish structure-property relationships (SARs) and guide the optimization of desired characteristics researchgate.netpaacademy.comparametric-architecture.com.
For this compound, molecular modeling could be applied in the design of its derivatives for purposes such as:
Tuning Physical Properties: Designing derivatives with specific boiling points, solubilities, or densities by modifying the alkyl chain or introducing additional functional groups. Computational methods can predict these properties based on molecular structure parametric-architecture.com.
Modifying Reactivity: Introducing substituents that enhance or diminish specific reaction pathways, for example, to create more stable or more reactive compounds for particular applications.
Developing New Solvents or Reagents: Designing derivatives that serve as improved solvents or reagents based on predicted solvation capabilities or reaction selectivities.
Exploring Structure-Property Relationships: Systematically varying the structure of this compound (e.g., changing the position of chlorine atoms, adding different substituents) and using computational methods to predict how these changes affect various properties. This can accelerate the discovery of compounds with desired attributes parametric-architecture.com.
While specific examples of molecular modeling for the design of this compound derivatives were not found in the provided search results, the general applicability of these methods is well-established. Computational design has been used to predict properties of new materials and to guide the synthesis of drug analogues by optimizing various properties researchgate.netpaacademy.comparametric-architecture.com.
Illustrative Table 4: Applications of Molecular Modeling in the Design of this compound Derivatives
| Derivative Type (Hypothetical) | Targeted Property (Illustrative) | Modeling Approach (Illustrative) |
| Halogenated Pentanes | Enhanced Solvent Polarity | DFT, QSAR |
| Functionalized Pentanes | Specific Reactivity | Reaction Pathway Prediction |
| Chiral this compound | Enantioselective Synthesis | Conformational Analysis, MD |
Note: This table illustrates potential applications of molecular modeling in designing this compound derivatives. Specific research findings on the computational design of this compound derivatives were not found in the current literature search.
Q & A
Q. What strategies improve reproducibility in catalytic applications of this compound (e.g., cross-coupling reactions)?
- Methodological Answer :
- Catalyst Screening : Test Pd-, Ni-, and Cu-based catalysts under varying conditions (solvent, temperature).
- In Situ Monitoring : Use Raman spectroscopy to track reaction intermediates.
- Machine Learning : Train models on reaction parameters (e.g., TOF, yield) to predict optimal conditions .
Data Analysis and Reporting Standards
- Literature Review : Use PRISMA frameworks for systematic reviews, incorporating databases like PubMed and TOXCENTER. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models) .
- Data Tables : Report refractive indices, elemental analysis, and toxicity thresholds in standardized formats (e.g., mean ± SD, n ≥ 3 replicates) .
- Supporting Information : Archive raw spectra, chromatograms, and computational input files in repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
